Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate

Description

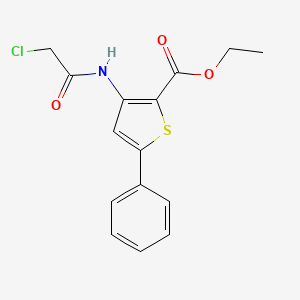

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate (CAS 730951-36-7) is a thiophene-based derivative with a molecular formula of C₁₅H₁₄ClNO₃S and a molecular weight of 323.79 g/mol . The compound features a chloroacetamido group at the 3-position and a phenyl substituent at the 5-position of the thiophene ring, making it a versatile intermediate in medicinal chemistry and organic synthesis. Despite its structural simplicity, it serves as a precursor for biologically active molecules, particularly in inhibitor development .

Properties

IUPAC Name |

ethyl 3-[(2-chloroacetyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)14-11(17-13(18)9-16)8-12(21-14)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFQRZAVJIYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174344 | |

| Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730951-36-7 | |

| Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730951-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(2-chloroacetyl)amino]-5-phenyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Chloroacetamido Group Addition: The chloroacetamido group is introduced by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.

Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Formation of new amides or thioethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiophenes.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have been explored as inhibitors of cancer cell proliferation. The compound's structure allows it to interact with biological targets implicated in cancer pathways.

Case Study : A study published in Journal of Medicinal Chemistry reported that thiophene derivatives showed promising results against melanoma cells, leading to apoptosis through the activation of caspase pathways. The specific role of the chloroacetamido group in enhancing activity was highlighted, suggesting that modifications to this moiety could further improve efficacy.

Antimicrobial Properties

Thiophene derivatives have also been studied for their antimicrobial effects. This compound has been shown to possess activity against various bacterial strains.

Data Table: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

This data indicates a moderate level of antimicrobial activity, suggesting potential for development into therapeutic agents.

Organic Electronics

The electronic properties of thiophenes make them suitable candidates for use in organic semiconductors. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insight : A recent investigation into the use of thiophene derivatives in OLEDs demonstrated enhanced charge mobility and stability when incorporated into device architectures. The presence of electron-withdrawing groups like the chloroacetamido enhances the overall performance metrics of these devices.

Dye Sensitizers in Solar Cells

The compound's ability to absorb light and facilitate electron transfer makes it a candidate for use as a dye sensitizer in dye-sensitized solar cells (DSSCs).

Case Study : Research conducted by Solar Energy Materials & Solar Cells highlighted the effectiveness of thiophene-based dyes in improving the efficiency of DSSCs, with specific emphasis on the structural modifications that enhance light absorption and electron injection.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenylthiophene core can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Fluorophenyl-Substituted Analog

Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate (CAS 338423-94-2, C₁₅H₁₃ClFNO₃S) replaces the phenyl group with a 4-fluorophenyl moiety . Key differences include:

Ethyl-Thiophene Derivatives

Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate (CAS 1097782-77-8, C₁₂H₁₆ClNO₃S) features:

- Chloropropanamide vs. Chloroacetamido : The extended alkyl chain (propane vs. acetyl) increases lipophilicity, which may enhance membrane permeability but reduce solubility.

Thiazole-Based Analogs

- Heteroatom Effects : The nitrogen in thiazole increases electronegativity, altering reactivity and hydrogen-bonding capabilities.

- Biological Relevance : Thiazole derivatives are prominent in antimicrobial and kinase inhibitor research, suggesting divergent applications compared to thiophene-based compounds .

Complex Multi-Substituted Derivatives

Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2) incorporates:

- Acetyl and Chlorobenzoyl Groups : These substituents increase molecular complexity and steric bulk, likely influencing selectivity in enzyme inhibition (e.g., Sirt2/HDAC6 targets) .

- Potential for Dual Inhibition: Such structures are explored for multi-target therapies, leveraging diverse functional groups for enhanced efficacy .

Structural and Functional Data Table

Biological Activity

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivative family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in pharmacology, and relevant case studies.

- Molecular Formula : C₁₅H₁₄ClNO₃S

- Molecular Weight : 323.79 g/mol

- CAS Number : 730951-36-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The chloroacetamido group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is critical in modulating various biochemical pathways.

- Receptor Binding : The thiophene ring structure allows for interactions with aromatic residues in proteins, influencing receptor functions and signaling pathways.

Anticancer Properties

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated antimicrobial properties. Studies have indicated their effectiveness against several bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the thiophene core via Gewald reaction or condensation of ethyl acetoacetate derivatives with sulfur-containing precursors.

- Step 2 : Introduction of the 2-chloroacetamido group through nucleophilic substitution, where chloroacetyl chloride reacts with a primary amine on the thiophene ring under controlled conditions (e.g., tetrahydrofuran solvent, triethylamine catalyst, ice-bath cooling to manage exothermic reactions) .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, followed by purification via recrystallization (ethanol or ethyl acetate) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and functional groups (e.g., chloroacetamido, phenyl, ester).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches .

- X-ray Crystallography : For definitive structural elucidation, though limited data exists for this specific compound; analogous thiophene derivatives are referenced .

Q. What biological activities have been reported for similar thiophene derivatives?

Structural analogs exhibit:

- Anticancer Activity : Inhibition of vascular endothelial growth factor receptors (VEGFR) and apoptosis induction via mitochondrial pathways .

- Antimicrobial Properties : Activity against Gram-positive bacteria and fungi, attributed to the chloroacetamido group’s electrophilic reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the chloroacetamido functionalization step?

Critical parameters include:

- Temperature Control : Maintaining 0–5°C during chloroacetyl chloride addition to minimize side reactions (e.g., hydrolysis).

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity.

- Catalyst Use : Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction forward .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity post-recrystallization .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be addressed?

- Cross-Validation : Compare data with structurally similar compounds (e.g., Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate) .

- Dynamic NMR Experiments : Assess temperature-dependent shifts to identify rotamers or conformational changes in the chloroacetamido group .

- Computational Modeling : Density functional theory (DFT) calculations predict NMR/IR spectra to resolve ambiguities .

Q. What strategies are effective for mechanistic studies in drug development applications?

- Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC values against target enzymes (e.g., kinases).

- Molecular Docking : Model interactions between the chloroacetamido group and enzyme active sites (e.g., VEGFR-2) .

- Metabolic Stability Tests : Liver microsome assays evaluate compound stability, guiding structural modifications for improved pharmacokinetics .

Q. How can byproducts from multi-step syntheses be minimized?

- Stepwise Monitoring : TLC or HPLC at each stage to isolate intermediates before proceeding.

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during incompatible reactions .

- Green Chemistry Approaches : Use water-tolerant catalysts or microwave-assisted synthesis to enhance selectivity .

Q. What intermediates are critical for synthesizing derivatives of this compound?

Key intermediates include:

- 3-Aminothiophene-2-carboxylate : Prepared via Gewald reaction, serving as the scaffold for amide bond formation .

- Chloroacetyl Chloride Derivatives : Enable functionalization of the amine group .

Data Contradiction and Advanced Analysis

Q. How can crystallography challenges (e.g., poor crystal growth) be overcome?

- Solvent Screening : Test mixtures (e.g., ethanol/dichloromethane) to optimize crystal lattice formation.

- Temperature Gradients : Slow cooling from saturated solutions promotes larger crystal formation.

- Synchrotron Radiation : High-intensity X-rays improve diffraction quality for low-yield crystals .

Q. What approaches are used for structure-activity relationship (SAR) studies?

- Analog Synthesis : Modify substituents (e.g., phenyl to pyridyl, chloro to fluoro) and compare bioactivity .

- Pharmacophore Mapping : Identify essential moieties (e.g., chloroacetamido for electrophilic reactivity) using 3D-QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.